molecular formula C10H20N2 B3368597 1,2-Di(pyrrolidin-1-yl)ethane CAS No. 21408-05-9

1,2-Di(pyrrolidin-1-yl)ethane

Cat. No. B3368597
CAS RN: 21408-05-9
M. Wt: 168.28 g/mol
InChI Key: HBIXFRSMLXSLQI-UHFFFAOYSA-N
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Description

“1,2-Di(pyrrolidin-1-yl)ethane” is a compound that contains two pyrrolidine rings. Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Crystal Structure

1,2-Di(pyrrolidin-1-yl)ethane has been utilized in the synthesis of complex organic compounds. For instance, it was involved in the production of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound characterized by single-crystal X-ray diffraction, showing its potential in structural chemistry (Percino et al., 2006).

Asymmetric Synthesis and Catalysis

This compound has been used in asymmetric synthesis, particularly in the development of C2-symmetric chiral tertiary amines. These amines, incorporating 1,2-Di(pyrrolidin-1-yl)ethane, have shown efficiency in catalyzing asymmetric additions to nitroolefins and other reactions, indicating its role in organic and medicinal chemistry (Kostenko et al., 2018).

Building Blocks for Crown Ethers

1,2-Di(pyrrolidin-1-yl)ethane has been a crucial building block in the synthesis of functionalized crown ethers. These crown ethers have applications in various fields including supramolecular chemistry and material science (Nawrozkij et al., 2014).

Electrooptic Film Fabrication

In the field of material science, particularly in electrooptic applications, 1,2-Di(pyrrolidin-1-yl)ethane has been used in the synthesis of dibranched, heterocyclic chromophores. These chromophores play a significant role in thin-film microstructure and nonlinear optical response, demonstrating the compound's relevance in advanced material technology (Facchetti et al., 2006).

Coordination Chemistry and Crystallography

This compound has been integral in the study of crystal structures, especially in the formation of co-crystals with other chemical entities. These studies provide insights into molecular interactions and crystallography, contributing to the broader understanding of material properties (Tabuchi et al., 2015).

Ligand Synthesis in Inorganic Chemistry

It also finds application ininorganic chemistry, particularly in the formation of complex ligands. For example, it has been involved in the formation of a phosphinoallyl ligand containing a pyrrolidin-2-yl ring, highlighting its versatility in creating unique ligand systems for metal complexes (Puerta et al., 2008).

Organocatalysis in Asymmetric Reactions

1,2-Di(pyrrolidin-1-yl)ethane has been used in synthesizing C2-symmetric pyrrolidine-derived squaramides, which are efficient organocatalysts for asymmetric Michael reactions. This application is crucial in producing bioactive molecules and pharmaceuticals with high enantioselectivity (Kucherenko et al., 2016).

Cluster Polymer Synthesis

In material chemistry, the compound has been used to create cluster polymers with nonlinear optical (NLO) properties. For example, a 2D cluster polymer with [WS4Cu4]2+ units showed optical self-focusing behavior, indicating potential applications in optical materials and devices (Zhang et al., 2013).

Synthesis of Diarylated Compounds

1,2-Di(pyrrolidin-1-yl)ethane has been involved in the synthesis of diarylated compounds, showcasing its utility in the development of new organic compounds for various applications (Foschi et al., 2018).

Application in Host-Guest Chemistry

It has been used in the synthesis of linear molecules for host-guest complex formation. The molecule's ability to penetrate macrocycles like dibenzo-24-crown-8 ether is significant in supramolecular chemistry (Moreno-Olivares et al., 2013).

Applications in Corrosion Inhibition

1,2-Di(pyrrolidin-1-yl)ethane has been used in synthesizing cadmium(II) Schiff base complexes, which have shown promising results as corrosion inhibitors on mild steel. This application bridges coordination chemistry with materials and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIXFRSMLXSLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453773
Record name 1,1'-(Ethane-1,2-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(pyrrolidin-1-yl)ethane

CAS RN

21408-05-9
Record name 1,1'-(Ethane-1,2-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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